molecular formula C21H21N5O3 B2374471 7-(3,4-DIMETHOXYPHENYL)-5-METHYL-N-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE CAS No. 361481-11-0

7-(3,4-DIMETHOXYPHENYL)-5-METHYL-N-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE

Cat. No.: B2374471
CAS No.: 361481-11-0
M. Wt: 391.431
InChI Key: POZKYSYANPAVSX-UHFFFAOYSA-N
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Description

7-(3,4-Dimethoxyphenyl)-5-methyl-N-phenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a potent and selective small-molecule inhibitor targeting the c-Met (mesenchymal-epithelial transition factor) receptor tyrosine kinase. The aberrant activation of the c-Met signaling pathway, through mutation or amplification, is a well-documented driver of tumorigenesis, promoting cancer cell proliferation, survival, invasion, and metastasis . This compound functions by competitively binding to the ATP-binding pocket of the c-Met kinase, thereby suppressing its autophosphorylation and subsequent downstream signaling cascades, such as the MAPK and PI3K/Akt pathways. Its primary research value lies in the investigation of c-Met-dependent oncogenic mechanisms and as a lead compound in the development of targeted cancer therapeutics. Studies have demonstrated its efficacy in inhibiting c-Met-driven tumor growth in preclinical models, making it a critical tool for probing the pathophysiology of various cancers, including those with acquired resistance to other targeted agents. Furthermore, its specific chemical scaffold serves as a valuable template for structure-activity relationship (SAR) studies aimed at optimizing kinase selectivity and pharmacodynamic properties for next-generation inhibitors. This compound is for research use in biochemical and cellular assays to further elucidate the role of c-Met in disease progression and to explore novel combination treatment strategies.

Properties

IUPAC Name

7-(3,4-dimethoxyphenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O3/c1-13-18(20(27)25-15-7-5-4-6-8-15)19(26-21(24-13)22-12-23-26)14-9-10-16(28-2)17(11-14)29-3/h4-12,19H,1-3H3,(H,25,27)(H,22,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POZKYSYANPAVSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NC=N2)N1)C3=CC(=C(C=C3)OC)OC)C(=O)NC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Multi-Component Reaction (MCR) Strategies

One-Pot Four-Component Synthesis

A green one-pot four-component method (adapted from) enables the assembly of the triazolopyrimidine scaffold. The protocol involves:

  • Reactants :
    • 3-Amino-1,2,4-triazole (1.0 equiv),
    • 2,2,6-Trimethyl-4H-1,3-dioxin-4-one (1.2 equiv, as a β-ketoester surrogate),
    • 3,4-Dimethoxybenzaldehyde (1.0 equiv),
    • Aniline (1.5 equiv, for carboxamide formation).
  • Catalyst : p-Toluenesulfonic acid (PTSA, 10 mol%) in water.
  • Conditions : Reflux at 90°C for 4–6 hours.

Mechanism :

  • Knoevenagel Condensation: The aldehyde and β-ketoester form an α,β-unsaturated ketone.
  • Michael Addition: 3-Amino-1,2,4-triazole attacks the enone, followed by cyclization to form the pyrimidine ring.
  • Carboxamide Formation: Aniline reacts in situ with the intermediate acid (generated via hydrolysis) to yield the final carboxamide.

Yield : 65–78% (reported for analogous triazolopyrimidines).

Biginelli-Like Regioselective Synthesis

A modified Biginelli reaction (from) allows regiocontrol over substituent placement:

  • Reactants :
    • Ethyl acetoacetate (for the methyl group at C5),
    • 3,4-Dimethoxybenzaldehyde,
    • 3-Amino-1,2,4-triazole.
  • Conditions :
    • Acidic (HCl/EtOH) for 5-aryl-7-methyl derivatives,
    • Neutral ionic liquids (e.g., [BMIM]BF₄) for 7-aryl-5-methyl isomers.

Key Advantage : Tunable regioselectivity (85:15 to 95:5 ratio).

Stepwise Synthesis via Intermediate Functionalization

Triazolopyrimidine Core Formation

Cyclization of Hydrazine Derivatives
  • Intermediate : 4,6-Dihydroxypyrimidin-2-ylhydrazine (from).
  • Cyclization Agent : POCl₃ or PCl₃ (forms chloro-pyrimidine intermediate).
  • Reaction : Treatment with 3-amino-1,2,4-triazole in DMF at 120°C yields the triazolopyrimidine core.

Yield : 70–82% (for analogous compounds).

Oxidative Cyclization
  • Substrate : 3-(3,4-Dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine.
  • Oxidizing Agent : Iodobenzene diacetate (PhI(OAc)₂) in CH₂Cl₂.
  • Conditions : Room temperature, 12 hours.

Yield : 68% (similar substrates).

Introduction of the 3,4-Dimethoxyphenyl Group

Suzuki-Miyaura Coupling
  • Substrate : 7-Bromo-triazolopyrimidine (prepared via halogenation).
  • Reagents :
    • 3,4-Dimethoxyphenylboronic acid (1.2 equiv),
    • Pd(PPh₃)₄ (5 mol%),
    • Na₂CO₃ (2.0 equiv) in dioxane/H₂O (3:1).
  • Conditions : 80°C, 12 hours.

Yield : 75–88%.

Friedel-Crafts Alkylation
  • Substrate : Triazolopyrimidine with an acetyl group at C7.
  • Reagents : 3,4-Dimethoxyphenol, BF₃·Et₂O in CH₂Cl₂.
  • Conditions : 0°C to RT, 6 hours.

Yield : 60–70%.

Carboxamide Installation

Carbamoyl Chloride Coupling
  • Substrate : 6-Chlorocarbonyl-triazolopyrimidine.
  • Reagents : Aniline (1.5 equiv), DMAP (10 mol%), DIPEA (2.0 equiv) in THF.
  • Conditions : RT, 4 hours.

Yield : 85–92%.

Direct Aminolysis
  • Substrate : 6-Ethoxycarbonyl-triazolopyrimidine.
  • Reagents : Aniline (excess), LiOH in THF/H₂O.
  • Conditions : Reflux, 8 hours.

Yield : 78–84%.

Optimization and Catalytic Enhancements

Additive-Driven Synthesis

  • Additive : 4,4'-Trimethylenedipiperidine (10 mol%).
  • Role : Enhances reaction rate and yield by stabilizing intermediates.
  • Yield Improvement : +15–20% compared to additive-free conditions.

Solvent and Temperature Effects

Parameter Optimal Value Yield Impact Source
Solvent Water/EtOH (3:1) +10% vs. DMF
Temperature 90°C (reflux) 78% vs. 65% at 70°C
Catalyst Loading 10 mol% PTSA Max efficiency

Challenges and Solutions

Regioselectivity Control

  • Issue : Competing 5- vs. 7-substitution patterns.
  • Solution : Use ionic liquids (e.g., [BMIM]BF₄) to favor 7-aryl products.

Functional Group Compatibility

  • Issue : Demethylation of 3,4-dimethoxyphenyl under acidic conditions.
  • Solution : Mild conditions (pH 7–8) and short reaction times.

Analytical Validation

  • HPLC Purity : >98% (C18 column, MeCN/H₂O = 70:30).
  • ¹H NMR (400 MHz, CDCl₃) :
    • δ 8.21 (s, 1H, triazole-H),
    • δ 7.45–7.32 (m, 5H, phenyl-H),
    • δ 6.95 (d, J = 8.4 Hz, 1H, dimethoxyphenyl-H),
    • δ 3.89 (s, 6H, OCH₃).

Industrial Scalability

  • Key Patents : RU2626237C1, CN103232453A, and WO2014023681A1 provide scalable protocols for analogous triazolopyrimidines.
  • Cost Drivers :
    • 3,4-Dimethoxybenzaldehyde (~$200/kg),
    • Pd catalysts (~$50/g).

Chemical Reactions Analysis

Types of Reactions

7-(3,4-DIMETHOXYPHENYL)-5-METHYL-N-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions typically require controlled temperatures and specific solvents to achieve desired products .

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different applications.

Scientific Research Applications

Antitumor Activity

Research indicates that derivatives of triazolopyrimidines exhibit significant antitumor activity. For instance, structural modifications on the phenyl moiety have been shown to enhance biological properties towards antitumoral effects. Mechanistic studies reveal that these compounds may inhibit tubulin polymerization, a critical process in cancer cell division .

Antiviral Properties

Compounds similar to 7-(3,4-dimethoxyphenyl)-5-methyl-N-phenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide have been evaluated for antiviral activity. Subtle changes in structure can influence their efficacy against viral pathogens. The compound's potential as an antiviral agent warrants further exploration through structure-activity relationship (SAR) studies .

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory properties of related pyrimidine derivatives. These compounds have been tested for their ability to inhibit COX enzymes (COX-1 and COX-2), which play a pivotal role in inflammation pathways. The results suggest that modifications to the triazolo-pyrimidine structure can lead to enhanced anti-inflammatory activity .

Synthesis and Derivative Development

The synthesis of 7-(3,4-dimethoxyphenyl)-5-methyl-N-phenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide has been achieved through various methods including microwave-assisted synthesis and traditional organic reactions. These methods allow for the introduction of different substituents that can modulate biological activity significantly. For example:

Synthesis MethodDescription
Microwave-AssistedEco-friendly and efficient synthesis with high yields.
Traditional Organic ReactionsUtilizes various reagents for functional group modifications.

Case Study 1: Antitumor Efficacy

A study involved synthesizing a series of triazolopyrimidine derivatives and testing their antitumor efficacy against various cancer cell lines. The results indicated that certain modifications led to increased potency against breast cancer cells compared to untreated controls.

Case Study 2: Antiviral Activity Assessment

Another investigation focused on assessing the antiviral properties of related compounds against influenza virus strains. The study concluded that specific structural features contributed to enhanced viral inhibition.

Mechanism of Action

The mechanism of action of 7-(3,4-DIMETHOXYPHENYL)-5-METHYL-N-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE involves inhibition of CDK2/cyclin A2, which is crucial for cell cycle progression. This inhibition leads to cell cycle arrest and apoptosis in cancer cells . The compound interacts with the ATP-binding site of CDK2, preventing its activation and subsequent phosphorylation of target proteins.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The following table highlights key structural differences and properties of related triazolopyrimidine derivatives:

Compound Name Substituents (Positions) Terminal Group Molecular Formula Molecular Weight XLogP3 Key Features
Target Compound 5-Me, 7-(3,4-OMePh), 6-NHPh Carboxamide C₂₂H₂₁N₅O₃ 403.44 ~3.6* High polarity due to carboxamide; 3,4-OMe enhances solubility
Ethyl 7-(2,4-OMePh)-5-Ph-4,7-dihydro-analog () 7-(2,4-OMePh), 5-Ph Ethyl ester C₂₂H₂₂N₄O₄ 406.4 3.6 2,4-OMe substitution reduces steric hindrance; ester group lowers polarity
Ethyl 7-(3,4,5-OMePh)-5-Ph-4,7-dihydro-analog () 7-(3,4,5-OMePh), 5-Ph Ethyl ester C₂₃H₂₄N₄O₅ 436.46 N/A Increased methoxy groups enhance logP; bulky substituents may limit bioavailability
7-(4-ClPh)-5-(indol-3-yl)-6-CN analog () 7-(4-ClPh), 5-(indol-3-yl) Carbonitrile C₂₀H₁₁ClN₆ 370.8 N/A Chlorine and indole groups favor π-π stacking; CN group improves metabolic stability

*Estimated based on analogs in .

Key Observations:
  • Substituent Position Effects : The 3,4-dimethoxyphenyl group in the target compound offers a balance between lipophilicity (XLogP ~3.6) and hydrogen-bonding capacity compared to 2,4- or 3,4,5-substituted analogs .

Bioactivity Trends (Inferred from Analogs)

  • Antimicrobial Potential: Carboxamide derivatives (e.g., ’s hydrazone analogs) show activity against fungal pathogens, suggesting the target compound may share similar mechanisms .
  • Kinase Inhibition : Triazolopyrimidines with methoxyaryl groups (e.g., ) are explored as kinase inhibitors due to their planar aromatic systems, which facilitate ATP-binding pocket interactions .

Biological Activity

7-(3,4-Dimethoxyphenyl)-5-methyl-N-phenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a synthetic compound belonging to the class of triazolopyrimidines. This compound is characterized by a unique molecular structure that has been associated with various biological activities including antitumor, anti-inflammatory, and antiviral properties.

Chemical Structure

The compound's structure can be represented as follows:

Compound NameStructureNotable Activity
7-(3,4-Dimethoxyphenyl)-5-methyl-N-phenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamideStructureAntitumor, Antiviral

Synthesis

The synthesis of this compound typically involves several key reactions:

  • Condensation Reactions : Combining substituted phenyl hydrazines with pyrimidine derivatives.
  • Cyclization Reactions : Formation of the triazolopyrimidine core through intramolecular cyclization.
  • Functional Group Modifications : Introduction of dimethoxy and carboxamide groups through nucleophilic substitution and amidation reactions.

The biological activity of 7-(3,4-Dimethoxyphenyl)-5-methyl-N-phenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites.
  • Receptor Modulation : It can interact with cellular receptors to modulate signaling pathways.

Antitumor Activity

Research indicates that this compound exhibits significant antitumor potential. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines:

Cell LineIC50 (µM)Reference
MCF73.79
NCI-H46012.50
SF-26842.30

These results suggest that the compound may serve as a promising candidate for cancer therapy.

Anti-inflammatory Effects

The compound has also shown anti-inflammatory properties in various models. Studies have indicated that it can reduce the expression of inflammatory markers such as COX-2 and iNOS in RAW264.7 cells.

Case Studies

Several case studies have highlighted the efficacy of this compound in different biological contexts:

  • Antiviral Activity : A study reported that 7-(3,4-Dimethoxyphenyl)-5-methyl-N-phenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide demonstrated activity against HIV by inhibiting viral replication in infected cells .
  • Anticonvulsant Properties : In another study focusing on anticonvulsant activity, derivatives of triazolopyrimidine were tested using the Maximal Electroshock (MES) test. The compound showed promising results compared to standard anticonvulsant drugs .

Q & A

Basic: What are the most effective synthetic routes for 7-(3,4-dimethoxyphenyl)-5-methyl-N-phenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide, and how do reaction conditions influence yield?

Methodological Answer:
The compound can be synthesized via multi-step reactions. A common approach involves:

One-pot three-component reactions using 5-amino-1-phenyl-1H-1,2,4-triazole, substituted aldehydes (e.g., 3,4-dimethoxybenzaldehyde), and ethyl acetoacetate in ethanol with APTS (3-aminopropyltriethoxysilane) as a catalyst. Reaction temperatures (80–120°C) and solvent polarity significantly affect cyclization efficiency .

Stepwise condensation (e.g., forming the triazole ring first, followed by pyrimidine ring closure). For example, heating precursors in DMF with triethylamine (0.5 mmol) at 120°C for 10 hours, followed by recrystallization (EtOH/DMF) .
Key Considerations:

  • Catalyst choice (APTS vs. acid/base catalysts) impacts regioselectivity.
  • Solvents like ethanol enhance solubility of methoxy-substituted intermediates, while DMF accelerates cyclization .

Basic: How should researchers characterize the structural purity of this compound?

Methodological Answer:
Use a combination of:

NMR Spectroscopy : Analyze 1H^1H- and 13C^{13}C-NMR to confirm substituent positions (e.g., methoxy groups at C3/C4 of phenyl, methyl at C5 of pyrimidine). Discrepancies in aromatic proton splitting patterns may indicate isomerization .

HPLC-MS : Quantify purity (>95%) and detect byproducts (e.g., uncyclized intermediates).

Single-crystal X-ray diffraction : Resolve ambiguities in fused triazole-pyrimidine ring geometry and substituent orientation .

Advanced: How can computational methods optimize the synthesis and predict bioactivity of derivatives?

Methodological Answer:

Density Functional Theory (DFT) : Calculate electron density maps to identify reactive sites (e.g., carboxamide group) for functionalization. Compare energy barriers of cyclization pathways under varying conditions .

COMSOL Multiphysics : Simulate heat/mass transfer in continuous flow reactors to improve scalability and reduce side reactions .

QSAR Modeling : Correlate substituent effects (e.g., methoxy vs. hydroxy groups) with antiproliferative activity using datasets from analogous triazolopyrimidines .

Advanced: How do conflicting solubility data for triazolopyrimidine derivatives arise, and how can they be resolved?

Methodological Answer:
Contradictions often stem from:

Substituent polarity : Methoxy groups enhance solubility in polar solvents (e.g., DMSO), while phenyl groups reduce it. Compare solubility profiles of analogs (e.g., 7-(4-hydroxyphenyl) vs. 7-(3,4-dimethoxyphenyl)) .

Crystallinity : Amorphous vs. crystalline forms affect dissolution rates. Use differential scanning calorimetry (DSC) to assess polymorphic stability .
Resolution Protocol:

  • Conduct parallel solubility tests in DMSO, ethanol, and water.
  • Cross-validate with HPLC retention times to rule out impurities .

Advanced: What experimental designs are recommended for analyzing structure-activity relationships (SAR) in anticancer assays?

Methodological Answer:

Factorial Design : Vary substituents (e.g., methyl at C5, methoxy at C3/C4) and measure IC50_{50} against cancer cell lines (e.g., MCF-7, A549). Use ANOVA to identify critical substituents .

Mechanistic Profiling :

  • Kinase inhibition assays : Screen against tyrosine kinases (e.g., EGFR) to link triazolopyrimidine scaffolds to antiproliferative mechanisms .
  • Apoptosis markers : Quantify caspase-3/7 activation via fluorescence-based assays .

Advanced: How can researchers resolve discrepancies in reported biological activity across similar triazolopyrimidines?

Methodological Answer:

Standardize Assay Conditions :

  • Use identical cell lines (e.g., ATCC-certified HeLa) and passage numbers.
  • Control for solvent artifacts (e.g., DMSO concentrations ≤0.1%) .

Metabolite Profiling : Perform LC-MS to detect in situ degradation products that may skew activity data .

Cross-Study Meta-Analysis : Compare datasets from independent labs using statistical tools (e.g., RevMan) to identify outliers .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

Lab-Scale Synthesis : Use fume hoods for reactions involving volatile solvents (e.g., DMF).

Waste Management : Neutralize acidic/byproduct streams with sodium bicarbonate before disposal .

Personal Protective Equipment (PPE) : Wear nitrile gloves and safety goggles to prevent dermal/ocular exposure .

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